molecular formula C11H13FN2O3 B13527237 3-(5-Fluoro-2-nitrophenoxy)piperidine

3-(5-Fluoro-2-nitrophenoxy)piperidine

Cat. No.: B13527237
M. Wt: 240.23 g/mol
InChI Key: JBJTYGABOQANAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, leading to increased efficacy. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-nitrophenoxy)aniline
  • 3-(5-Fluoro-2-nitrophenoxy)benzene
  • 3-(5-Fluoro-2-nitrophenoxy)ethanol

Uniqueness

3-(5-Fluoro-2-nitrophenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts specific conformational and physicochemical properties. The fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13FN2O3/c12-8-3-4-10(14(15)16)11(6-8)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2

InChI Key

JBJTYGABOQANAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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